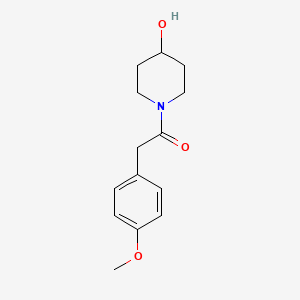
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE
Vue d'ensemble
Description
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE: is a complex organic compound featuring a pyrrole ring substituted with formyl and dimethyl groups, and a benzene ring substituted with dicarboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE typically involves the Paal–Knorr reaction. This reaction involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Paal–Knorr reaction under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Produces hydroxymethyl derivatives.
Substitution: Produces various substituted pyrrole derivatives.
Applications De Recherche Scientifique
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring’s electronic properties also play a role in its biological activity by interacting with various cellular components .
Comparaison Avec Des Composés Similaires
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Shares the pyrrole ring structure but lacks the dicarboxylate groups.
Indole derivatives: Similar heterocyclic structure with diverse biological activities.
Pyrazole derivatives: Another class of heterocyclic compounds with comparable chemical properties.
Uniqueness: DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE is unique due to its combination of a pyrrole ring with formyl and dicarboxylate substitutions, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
dimethyl 5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-10-5-14(9-19)11(2)18(10)15-7-12(16(20)22-3)6-13(8-15)17(21)23-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWAFFKYYPGUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366422 | |
| Record name | DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327084-98-0 | |
| Record name | DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)


![1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone](/img/structure/B6612577.png)

![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)

![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)



![Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-](/img/structure/B6612623.png)

